Dimetridazole-d3

Description

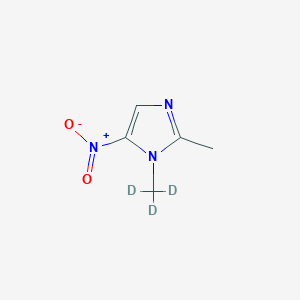

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-5-nitro-1-(trideuteriomethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXPYPUJPLLOIN-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583594 | |

| Record name | 2-Methyl-1-(~2~H_3_)methyl-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64678-69-9 | |

| Record name | 2-Methyl-1-(~2~H_3_)methyl-5-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimetridazole-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dimetridazole-d3: A Technical Overview for Researchers

Dimetridazole-d3 is the deuterium-labeled form of Dimetridazole, a synthetic nitroimidazole antibiotic.[1] This isotopically enriched compound serves as a crucial internal standard for the quantitative analysis of its parent drug, Dimetridazole, in various biological and environmental matrices.[2][3] Its application is particularly prominent in fields such as drug metabolism studies, pharmacokinetic research, and regulatory monitoring of veterinary drug residues in food products.[4][5][6]

Core Chemical Identity and Properties

This compound, chemically known as 1,2-Dimethyl-5-nitroimidazole-d3, possesses a stable isotopic label in the methyl group at the N1 position of the imidazole ring.[7] This labeling results in a mass shift of +3 atomic mass units compared to the unlabeled Dimetridazole, enabling its distinct detection in mass spectrometry-based analytical methods.[7]

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key quantitative attributes of this compound are summarized in the table below. This data is essential for accurate quantification and methodological validation in analytical chemistry.

| Property | Value | Source(s) |

| Chemical Formula | C₅H₄D₃N₃O₂ | [2][3] |

| Molecular Weight | 144.15 g/mol | [3][7] |

| CAS Number | 64678-69-9 | [1][2][3][7] |

| Purity | ≥98% (typically ~99%) | [1][3] |

| Mass Shift | M+3 | [7] |

| Canonical SMILES | [2H]C([2H])([2H])N1C(--INVALID-LINK--=O)=CN=C1C | [2] |

| InChI | 1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3/i2D3 | [7] |

| InChI Key | IBXPYPUJPLLOIN-BMSJAHLVSA-N | [7] |

Experimental Protocols

This compound is primarily utilized as an internal standard in chromatographic methods coupled with mass spectrometry for the detection and quantification of Dimetridazole. The following outlines a general experimental workflow based on established methodologies.[4][5][6][8]

Logical Workflow for Sample Analysis

Caption: General experimental workflow for the analysis of Dimetridazole using this compound as an internal standard.

Detailed Methodological Steps

1. Sample Preparation and Extraction:

-

Tissue Samples (e.g., bovine muscle, poultry): Homogenize a known weight of the tissue sample.[8] Extract the homogenate with a suitable organic solvent such as ethyl acetate.[4][6] The extraction process is often repeated to ensure complete recovery.

-

Egg and Honey Samples: For egg samples, extraction can be performed with toluene.[5] Honey samples may be dissolved in water before extraction with ethyl acetate.[6][8]

2. Internal Standard Spiking:

-

A precise amount of this compound solution of a known concentration is added to the sample extract. This is a critical step to correct for variations in sample preparation and instrument response.

3. Clean-up:

-

The crude extract is subjected to a clean-up procedure to remove interfering matrix components. Solid Phase Extraction (SPE) with cartridges such as silica gel is a common technique.[5][6] The sample is loaded onto the conditioned cartridge, washed with a non-polar solvent, and the analyte is then eluted with a more polar solvent like acetone.[5]

4. Concentration and Reconstitution:

-

The eluate containing the analyte and the internal standard is evaporated to dryness, typically under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[5][8] The residue is then reconstituted in a small, precise volume of the initial mobile phase used for the chromatographic separation.[5]

5. Instrumental Analysis (LC-MS/MS):

-

Chromatography: The reconstituted sample is injected into a liquid chromatograph. Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of water (often with a formic acid modifier) and an organic solvent like methanol or acetonitrile.[6]

-

Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. Detection is performed in the positive ion mode using selected reaction monitoring (SRM).[6] Specific precursor-to-product ion transitions for both Dimetridazole and this compound are monitored for accurate quantification.

The use of this compound as an internal standard significantly improves the accuracy, precision, and reliability of analytical methods for the determination of Dimetridazole residues, which is crucial for ensuring food safety and for research in drug development and toxicology.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of dimetridazole, metronidazole and ronidazole in salmon and honey by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dimetridazol-d3 analytical standard 64678-69-9 [sigmaaldrich.com]

- 8. mhlw.go.jp [mhlw.go.jp]

- 9. apvma.gov.au [apvma.gov.au]

Synthesis and Isotopic Purity of Dimetridazole-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity determination of Dimetridazole-d3 (1,2-dimethyl-5-nitroimidazole-d3), a deuterated analog of the antiprotozoal agent Dimetridazole. Deuterated compounds are of significant interest in pharmaceutical research, particularly for use as internal standards in quantitative bioanalysis and in studies of drug metabolism.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the nitration of 2-methylimidazole to form 2-methyl-5-nitroimidazole, followed by N-methylation using a deuterated methylating agent.

Synthesis of 2-Methyl-5-nitroimidazole (Precursor)

The precursor, 2-methyl-5-nitroimidazole, is synthesized by the nitration of 2-methylimidazole. A common method involves the use of a mixture of nitric acid and sulfuric acid.

Reaction:

N-methylation with a Deuterated Reagent

The final step to produce this compound is the N-methylation of 2-methyl-5-nitroimidazole using a deuterated methyl source. Commonly used deuterated methylating agents include methyl-d3 iodide (CD3I) or dimethyl-d6 sulfate ((CD3)2SO4).

Reaction:

The following table summarizes key aspects of the synthesis:

| Step | Reactants | Reagents/Solvents | Key Parameters | Product |

| 1. Nitration | 2-Methylimidazole | Nitric Acid, Sulfuric Acid | Controlled temperature (e.g., 0-10 °C) | 2-Methyl-5-nitroimidazole |

| 2. N-methylation | 2-Methyl-5-nitroimidazole | Methyl-d3 iodide (CD3I) or Dimethyl-d6 sulfate ((CD3)2SO4), Base (e.g., NaH), Anhydrous solvent (e.g., DMF) | Inert atmosphere, Room temperature to gentle heating | This compound |

Experimental Protocol: Synthesis of this compound

1.3.1. Synthesis of 2-Methyl-5-nitroimidazole

-

Preparation: In a flask equipped with a stirrer and a dropping funnel, place 2-methylimidazole in a mixture of concentrated sulfuric acid and cooled to 0°C.

-

Nitration: Slowly add a chilled mixture of concentrated nitric acid and sulfuric acid dropwise to the 2-methylimidazole solution, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours.

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-methyl-5-nitroimidazole.

1.3.2. Synthesis of this compound

-

Preparation: To a solution of 2-methyl-5-nitroimidazole in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

Methylation: After the evolution of hydrogen gas ceases, add methyl-d3 iodide (CD3I) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter, especially when it is used as an internal standard. It is typically determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful technique to determine the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio (m/z) of the molecular ion peak and its isotopologues, the percentage of the d3-labeled species can be accurately quantified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to determine the degree of deuteration. The absence or significant reduction of the signal corresponding to the N-methyl protons confirms the successful incorporation of the CD3 group.

The following table summarizes the typical purity specifications for this compound:

| Parameter | Specification | Method of Analysis |

| Isotopic Purity (d3) | ≥ 98% | HRMS, NMR |

| Chemical Purity | ≥ 95% | HPLC, GC |

| d0 Impurity | < 2% | HRMS |

Experimental Protocol: Isotopic Purity Determination by HRMS

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) coupled to a suitable ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode, focusing on the m/z range corresponding to the molecular ion of Dimetridazole and its isotopologues.

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]+ ion of this compound (C5H4D3N3O2 + H+).

-

Identify the peaks for the d0, d1, and d2 isotopologues.

-

Calculate the area of each peak.

-

The isotopic purity is calculated as:

-

Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Isotopic Purity Analysis Workflow

Caption: Workflow for isotopic purity determination.

The Role of Dimetridazole-d3 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of dimetridazole-d3 when utilized as an internal standard in analytical chemistry, particularly in the context of mass spectrometry-based assays. This document will delve into the core principles of internal standardization, the specific properties of this compound that make it an effective internal standard, and detailed experimental considerations for its application.

Introduction to Internal Standards in Analytical Chemistry

In quantitative analytical chemistry, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), achieving high accuracy and precision can be challenging. Various factors can introduce variability during sample preparation, analysis, and data acquisition.[1][2] An internal standard (IS) is a compound with a known concentration that is added to all samples, calibrators, and quality controls at the beginning of the analytical process.[3][4] The IS serves as a reference point to correct for potential errors, thereby improving the reliability and reproducibility of the analytical method.[1][2][3]

The ideal internal standard should be a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument.[3][4] This similarity ensures that the IS and the analyte behave in a comparable manner during sample extraction, cleanup, and analysis, experiencing similar losses or enhancements in signal.[3][5]

Dimetridazole and the Need for an Internal Standard

Dimetridazole is a nitroimidazole drug with antiprotozoal and antibacterial properties.[6][7] Its mechanism of action involves the inhibition of nucleic acid synthesis within anaerobic microorganisms.[8][9] Due to its use in veterinary medicine, regulatory bodies often require the monitoring of its residues in food products of animal origin, such as eggs and meat.[10][11][12][13][14]

The analysis of dimetridazole in complex biological matrices is susceptible to various sources of error, including:

-

Matrix Effects: Components of the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[1][15]

-

Extraction Inefficiency: The recovery of the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction may not be 100% and can vary between samples.[1]

-

Instrumental Variability: Fluctuations in the performance of the analytical instrument, such as the injection volume or detector response, can introduce inaccuracies.[1][2]

To mitigate these issues and ensure accurate quantification, the use of a suitable internal standard is crucial.

This compound: The Ideal Internal Standard

This compound is a deuterated analog of dimetridazole, where three hydrogen atoms have been replaced by deuterium atoms.[16] This isotopic labeling makes it an excellent internal standard for the quantification of dimetridazole for several key reasons:

-

Chemical and Physical Similarity: Deuterium is an isotope of hydrogen with an additional neutron. This small difference in mass has a negligible effect on the chemical properties of the molecule.[2] Therefore, this compound exhibits nearly identical polarity, solubility, and reactivity to dimetridazole. This ensures that it co-elutes with the analyte during chromatographic separation and experiences similar extraction recovery and ionization efficiency.[2][3][5]

-

Distinct Mass-to-Charge Ratio: While chemically similar, this compound has a higher molecular weight than dimetridazole due to the presence of three deuterium atoms. This difference in mass is easily resolved by a mass spectrometer, allowing for the independent detection and quantification of both the analyte and the internal standard.[2]

-

Correction for Variability: By adding a known amount of this compound to each sample at the initial stage, any variations that occur during the analytical process will affect both the analyte and the internal standard to a similar extent. The final quantification is based on the ratio of the analyte's response to the internal standard's response, which effectively cancels out these variations.[4]

Quantitative Data and Method Performance

The use of this compound as an internal standard has been demonstrated in various validated analytical methods for the determination of nitroimidazole residues. The following table summarizes typical performance data from such methods.

| Parameter | Dimetridazole | Ronidazole | Ipronidazole | Metronidazole |

| Internal Standard Used | This compound | This compound | This compound | Metronidazole-d4 |

| Matrix | Egg | Egg | Egg | Egg |

| Fortification Level (ng/g) | 1, 5, 10 | 1, 5, 10 | 1, 5, 10 | 1, 5, 10 |

| Recovery (%) | 86.5 - 91.5 | 98.9 - 99.7 | 94.3 - 99.3 | 87.3 - 94.3 |

| Relative Standard Deviation (RSD) (%) | < 4 | < 6 | < 6 | < 6 |

| Correlation Coefficient (R²) of Calibration Curve | > 0.99 | > 0.99 | > 0.99 | > 0.99 |

Data synthesized from a representative study on nitroimidazole analysis in eggs.[10]

Experimental Protocol: Analysis of Nitroimidazoles in Egg using LC-MS/MS with this compound as an Internal Standard

This section outlines a typical experimental protocol for the quantitative analysis of dimetridazole and other nitroimidazoles in eggs, employing this compound as an internal standard.

Materials and Reagents

-

Dimetridazole, Ronidazole, Ipronidazole, Metronidazole analytical standards

-

This compound, Metronidazole-d4 internal standards

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

QuEChERS extraction salts

-

Captiva EMR—Lipid cleanup cartridges

Sample Preparation

-

Homogenization: Weigh 5 g of homogenized egg sample into a 50 mL centrifuge tube.

-

Spiking: Add the internal standard mixture (containing this compound) to a final concentration of 10 ng/g. For calibration standards and quality controls, spike with the appropriate concentrations of the nitroimidazole analytes.

-

Extraction:

-

Add 10 mL of acetonitrile with 5% formic acid.

-

Add the QuEChERS extraction salt packet.

-

Shake vigorously for 2 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes.

-

-

Cleanup:

-

Transfer 2.4 mL of the supernatant (acetonitrile layer) to a clean tube.

-

Add 0.6 mL of water and vortex.

-

Pass the mixture through a Captiva EMR—Lipid cleanup cartridge.

-

-

Final Extract: Collect the eluent, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analytes of interest.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

-

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical principle of using an internal standard.

Caption: Experimental workflow for the analysis of nitroimidazoles in eggs.

Caption: Logical principle of internal standard correction.

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of dimetridazole and other structurally related nitroimidazoles. Its mechanism of action as an internal standard is rooted in its chemical and physical similarity to the analyte, coupled with its distinct mass, which allows it to effectively compensate for various sources of analytical error. The use of this compound in conjunction with robust analytical techniques like LC-MS/MS enables researchers and drug development professionals to achieve highly accurate, precise, and reliable quantification of these compounds in complex matrices, ensuring compliance with regulatory standards and contributing to food safety.

References

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. m.youtube.com [m.youtube.com]

- 3. ionsource.com [ionsource.com]

- 4. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 5. texilajournal.com [texilajournal.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Dimetridazole - Wikipedia [en.wikipedia.org]

- 8. Metronidazole - Wikipedia [en.wikipedia.org]

- 9. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. welchlab.com [welchlab.com]

- 16. medchemexpress.com [medchemexpress.com]

The Role of Dimetridazole-d3 in the Surveillance of Banned Veterinary Drugs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimetridazole, a nitroimidazole antibiotic, has been historically used in veterinary medicine to treat protozoal and bacterial infections in food-producing animals.[1][2] However, due to concerns over its genotoxic and carcinogenic properties, its use in animals intended for human consumption has been banned in many countries.[1][2][3] To enforce this ban and ensure food safety, sensitive and reliable analytical methods are required to monitor for illegal use. This technical guide provides an in-depth overview of the application of Dimetridazole-d3 (DMZ-d3), a deuterium-labeled internal standard, in the quantitative analysis of dimetridazole residues in various food matrices. The use of isotope-labeled internal standards like DMZ-d3 is crucial for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.[4][5]

Analytical Approaches for Dimetridazole Detection

The primary analytical technique for the detection and quantification of dimetridazole residues is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6][7] This method offers high sensitivity and selectivity, allowing for the detection of trace amounts of the drug in complex biological matrices. The general workflow involves sample extraction, cleanup, chromatographic separation, and mass spectrometric detection. The inclusion of this compound as an internal standard at the beginning of the sample preparation process is a key element for robust and accurate quantification.[7][8]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods using this compound or other isotopic internal standards for the analysis of dimetridazole in different food matrices.

Table 1: Method Performance for Dimetridazole Analysis in Animal Tissues

| Matrix | Method | Internal Standard | Fortification Levels (µg/kg) | Average Recovery (%) | Limit of Detection (LOD) (µg/kg) | Decision Limit (CCα) (µg/kg) | Detection Capability (CCβ) (µg/kg) | Reference |

| Bovine Muscle | LC-MS/MS | Ronidazole-d3 | 0.5, 1.0, 1.5, 2.0, 2.5 | 96 - 103 | - | 0.0 - 0.17 | 0.08 - 0.41 | [1][2] |

| Chicken Muscle | HPLC-UV | - | 5 | 75 | 0.5 | - | - | [9] |

| Chicken Muscle | HPLC-APCI-MS | - | 5 | - | 0.1 | - | - | [9] |

| Salmon | LC-MS/MS | DMZ-d3 | 0.4 - 2 | 91.2 - 107.0 | 0.05 - 0.2 | - | - | [7] |

Table 2: Method Performance for Dimetridazole Analysis in Other Food Products

| Matrix | Method | Internal Standard | Fortification Levels (ng/g) | Average Recovery (%) | Limit of Detection (LOD) (µg/kg) | Reference | |---|---|---|---|---|---| | Egg | LC-MS/MS | DMZ-d3 | 1, 5, 10 | 85.6 - 118.3 | - |[8] | | Egg | HPLC-UV | - | 5 | 65 | - |[9] | | Honey | LC-MS/MS | DMZ-d3 | 0.4 - 2 | 91.2 - 107.0 | 0.05 - 0.2 |[7] | | Milk | ELISA | - | - | - | 0.3 |[10] | | Shrimps | ELISA | - | - | - | 0.8 |[10] |

Experimental Protocols

A generalized experimental protocol for the analysis of dimetridazole using this compound as an internal standard by LC-MS/MS is outlined below. This protocol is a synthesis of methodologies reported in the literature.[6][7][8][11]

1. Sample Preparation and Extraction

-

Homogenization: Weigh a representative portion of the sample (e.g., 5-10 g of tissue, egg, or honey) into a centrifuge tube.[8][11]

-

Internal Standard Spiking: Spike the sample with a known concentration of this compound solution.[8]

-

Extraction: Add an appropriate extraction solvent. Common solvents include ethyl acetate or acetonitrile with 5% formic acid.[6][7][8] For solid samples, a ceramic homogenizer can be used to ensure thorough mixing.[8]

-

Centrifugation: Centrifuge the mixture to separate the solid and liquid phases.[11]

2. Cleanup

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): For matrices like eggs, a QuEChERS extraction pouch can be added, followed by shaking and centrifugation.[8]

-

Solid-Phase Extraction (SPE): The supernatant can be further cleaned up using SPE cartridges. Silica or strong cation exchange (SCX) cartridges are often employed.[7][9] The sample is loaded onto the conditioned cartridge, washed with a solvent to remove interferences, and then the analytes are eluted with a suitable solvent.

-

Liquid-Liquid Extraction: For some protocols, a liquid-liquid extraction with a solvent like n-hexane is used to remove lipids.[11]

-

Evaporation and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of a solvent compatible with the LC mobile phase (e.g., 0.1% formic acid).[6][11]

3. LC-MS/MS Analysis

-

Chromatographic Separation: The reconstituted sample is injected into an LC system equipped with a C18 reversed-phase column.[7][11] A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%), is used to separate dimetridazole from other matrix components.[6][11]

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Detection is performed in the positive electrospray ionization (ESI) mode using Selected Reaction Monitoring (SRM).[7] Specific precursor-to-product ion transitions for both dimetridazole and this compound are monitored for quantification and confirmation.

Visualized Workflows and Relationships

The following diagrams illustrate the key processes and logical relationships in the analysis of dimetridazole using this compound.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable monitoring of the banned veterinary drug dimetridazole in food products. The methodologies, primarily based on LC-MS/MS, demonstrate high sensitivity and specificity, enabling regulatory bodies to enforce food safety standards effectively. The detailed protocols and performance data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the surveillance of veterinary drug residues. The continued development and validation of such robust analytical methods are paramount for protecting public health.

References

- 1. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Veterinary Drug Residues in Food Products of Animal Origin and Their Public Health Consequences: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]

- 5. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of dimetridazole, metronidazole and ronidazole in salmon and honey by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Determination of dimetridazole, ronidazole and their common metabolite in poultry muscle and eggs by high performance liquid chromatography with UV detection and confirmatory analysis by atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. food.r-biopharm.com [food.r-biopharm.com]

- 11. mhlw.go.jp [mhlw.go.jp]

The Sentinel Molecule: A Technical Guide to the Role of Dimetridazole-d3 in Modern Food Safety Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The detection of veterinary drug residues in the food supply chain is a critical component of public health protection. Dimetridazole (DMZ), a nitroimidazole antibiotic, has been banned for use in food-producing animals in many jurisdictions due to concerns over its potential carcinogenicity and genotoxicity.[1][2] Consequently, highly sensitive and reliable analytical methods are required to monitor for its illegal use. This technical guide provides an in-depth examination of the pivotal role of Dimetridazole-d3 (DMZ-d3), a stable isotope-labeled internal standard, in the quantitative analysis of dimetridazole residues in various food matrices. We will explore the principles of isotope dilution mass spectrometry, detail validated experimental protocols, present key performance data, and illustrate the analytical workflow and metabolic pathways.

Introduction: The Dimetridazole Dilemma

Dimetridazole is a synthetic nitroimidazole that has historically been used in veterinary medicine to treat and prevent protozoal infections, such as histomoniasis (blackhead disease) in poultry and swine dysentery.[1][2][3] However, toxicological studies have raised significant safety concerns, with evidence suggesting that dimetridazole and its metabolites may be genotoxic and carcinogenic.[1][2] As a precautionary measure to protect consumers, regulatory bodies like the European Union and the Australian Pesticides and Veterinary Medicines Authority (APVMA) have prohibited its use in animals destined for human consumption.[4] This prohibition necessitates stringent surveillance programs to ensure the absence of DMZ residues in food products like meat, eggs, and honey.

The primary metabolite of dimetridazole is 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI), which is often found alongside the parent compound in tissues.[5] Accurate analytical methods must be capable of detecting both DMZ and HMMNI at very low concentrations, often at the limit of quantification (LOQ) set by regulatory authorities.[4]

The Gold Standard: Isotope Dilution and the Role of this compound

In trace quantitative analysis, especially when using powerful techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), achieving high accuracy and precision can be challenging due to matrix effects and variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard solution to these challenges.[][7]

What is this compound?

This compound is a form of dimetridazole where three hydrogen atoms on the N-methyl group have been replaced with deuterium atoms, a stable (non-radioactive) isotope of hydrogen. This substitution results in a molecule that is chemically identical to dimetridazole in its behavior during sample extraction, cleanup, and chromatographic separation. However, its molecular weight is increased by three Daltons. This mass difference is easily distinguished by a mass spectrometer.

The Principle of Isotope Dilution Mass Spectrometry (IDMS):

The core principle of IDMS is the addition of a known quantity of the isotopically labeled standard (DMZ-d3) to the sample at the very beginning of the analytical process. This "spiked" standard acts as an internal proxy for the native analyte (DMZ). Because DMZ-d3 and DMZ behave almost identically, any loss of analyte during the multi-step sample preparation and analysis process will be mirrored by a proportional loss of the internal standard.

The mass spectrometer measures the ratio of the signal intensity of the native analyte to the signal intensity of the isotopically labeled internal standard. Since the amount of internal standard added was known, this ratio can be used to calculate the exact amount of the native analyte in the original sample with exceptional accuracy, effectively canceling out any variations or losses.

Analytical Methodology: A Validated LC-MS/MS Protocol

The following is a detailed experimental protocol for the determination of dimetridazole in food matrices, synthesized from validated methods. This protocol utilizes this compound as an internal standard for accurate quantification.[8][9][10]

Reagents and Materials

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, n-Hexane (all HPLC or MS grade)

-

Reagents: Formic Acid, Ammonium Acetate

-

Standards: Dimetridazole (DMZ) analytical standard, this compound (DMZ-d3) analytical standard

-

Water: Ultrapure water (18.2 MΩ·cm)

-

Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Silica or C18), QuEChERS extraction salts, 0.22 µm syringe filters.

-

Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve DMZ and DMZ-d3 standards in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a suitable solvent, such as methanol or mobile phase.

-

Internal Standard Spiking Solution: Prepare a working solution of DMZ-d3 at a concentration appropriate for spiking into samples and calibration standards (e.g., 10 ng/g).[10]

-

Calibration Curve: Prepare a set of calibration standards in a solvent or a blank matrix extract, covering the expected concentration range of the analyte (e.g., 0.1 to 100 ng/g).[10] Each calibration standard should be spiked with the internal standard at a constant concentration.

Sample Preparation (General Workflow)

The following workflow is a general guide; specific steps may be optimized depending on the food matrix (e.g., egg, muscle, honey).

-

Homogenization: Weigh a representative portion of the sample (e.g., 2-5 grams) into a centrifuge tube.[10][11]

-

Internal Standard Spiking: Add a precise volume of the DMZ-d3 internal standard working solution to the sample.

-

Extraction:

-

Centrifugation: Centrifuge the mixture to separate the organic solvent layer from the solid matrix components.

-

Cleanup (Purification):

-

Evaporation and Reconstitution: Evaporate the purified extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column is commonly used for separation.[8][9]

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a small amount of formic acid to improve ionization, is typical.

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is effective for nitroimidazoles.

-

MS/MS Detection: The analysis is performed in Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions for both DMZ and DMZ-d3 are monitored to ensure selectivity and accurate quantification.

Data Presentation: Performance of Analytical Methods

The use of DMZ-d3 and other isotopic standards allows for the development of highly robust and validated analytical methods. The tables below summarize key performance data from published studies.

Table 1: LC-MS/MS Method Performance for Nitroimidazole Analysis in Salmon and Honey [8][9]

| Analyte | Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Repeatability (RSD, %) | Limit of Detection (LOD) (µg/kg) |

| Dimetridazole | Salmon | 0.4 - 2 | 91.2 - 107.0 | 1.7 - 17.1 | 0.05 - 0.2 |

| Honey | 0.4 - 2 | 91.2 - 107.0 | 1.7 - 17.1 | 0.05 - 0.2 |

Internal Standard Used: this compound

Table 2: Validation Parameters for Nitroimidazole Analysis in Bovine Muscle [1]

| Analyte | Fortification Levels (µg/kg) | Average Accuracy (%) | Decision Limit (CCα) (µg/kg) | Detection Capability (CCβ) (µg/kg) |

| Dimetridazole | 0.5, 1.0, 1.5, 2.0, 2.5 | 96 - 103 | 0.0 - 0.17 | 0.08 - 0.41 |

Internal Standard Used: Ronidazole-d3 (a closely related isotopically labeled nitroimidazole)

Visualizing the Process: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the typical analytical workflow for the determination of dimetridazole residues using DMZ-d3 as an internal standard.

Caption: Workflow for Dimetridazole analysis using an internal standard.

Metabolic Pathway of Dimetridazole

The metabolism of dimetridazole can vary. In certain anaerobic bacteria, two distinct pathways have been identified depending on the organism's resistance to the drug. This diagram illustrates the reductive metabolic pathways.[12]

Caption: Metabolic fate of Dimetridazole in susceptible vs. resistant bacteria.

Conclusion

The prohibition of dimetridazole in food production underscores the importance of robust analytical methods in global food safety systems. This compound serves as an indispensable tool for analytical chemists, enabling the use of the highly accurate isotope dilution technique. Its role as an internal standard allows laboratories to overcome the inherent challenges of trace-level analysis in complex food matrices, ensuring that quantification is reliable and precise. The methodologies and data presented in this guide demonstrate that the combination of stable isotope-labeled standards and LC-MS/MS technology provides the necessary sensitivity and confidence to enforce regulatory limits and safeguard consumer health. As new challenges in food safety emerge, the principles highlighted here will continue to be fundamental to the development of next-generation analytical solutions.

References

- 1. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. apvma.gov.au [apvma.gov.au]

- 4. foodstandards.gov.au [foodstandards.gov.au]

- 5. Frontiers | Elimination patterns of dimetridazole in egg of laying hens and tissues of broiler after oral administration [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Determination of dimetridazole, metronidazole and ronidazole in salmon and honey by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. food.r-biopharm.com [food.r-biopharm.com]

- 12. Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimetridazole-d3 supplier and purchasing information

This technical guide provides an in-depth overview of Dimetridazole-d3, a deuterated internal standard essential for the accurate quantification of the veterinary drug dimetridazole in various biological matrices. Designed for researchers, scientists, and drug development professionals, this document outlines key purchasing information, detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS/MS), and a logical workflow for sample analysis.

Introduction to this compound

This compound is a stable isotope-labeled form of dimetridazole, a nitroimidazole antibiotic used in veterinary medicine to treat protozoal and bacterial infections.[1] Due to concerns about its potential carcinogenicity, regulatory bodies worldwide have banned or strictly limited its use in food-producing animals. Consequently, sensitive and reliable analytical methods are required to monitor for dimetridazole residues in food products. This compound serves as an ideal internal standard for mass spectrometry-based methods, such as GC-MS and LC-MS, as it shares a very similar chemical structure and physicochemical properties with the non-labeled analyte, but has a different molecular weight, allowing for its clear differentiation in a mass spectrometer.[2][3] This ensures accurate quantification by compensating for variations in sample preparation and instrument response.

Supplier and Purchasing Information

A variety of chemical suppliers offer this compound for research and analytical purposes. The following table summarizes key information from several prominent suppliers to aid in procurement. Please note that pricing and availability are subject to change and may require logging into the supplier's website for current information.

| Supplier | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Available Quantities |

| Clearsynth | 64678-69-9 | C₅H₄D₃N₃O₂ | Purity by HPLC: 99.04%[1] | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg[1] |

| Simson Pharma | 64678-69-9 | C₅H₄D₃N₃O₂ | Certificate of Analysis provided | Custom Synthesis[4] |

| MedChemExpress | 64678-69-9 | Not specified | Purity: 99.87%[5] | 1 mg, 5 mg[5] |

| Cayman Chemical | 64678-69-9 | C₅H₄D₃N₃O₂ | >99% deuterated forms (d1-d3)[2] | 500 µg, 1 mg, 5 mg[2] |

| Fisher Scientific | Not specified | Not specified | Not specified | 0.01 g |

| ZeptoMetrix | 64678-69-9 | Not specified | 100 µg/mL in methanol | 1 mL[] |

| GlpBio | 64678-69-9 | C₅H₄D₃N₃O₂ | >99.00% | Not specified[7] |

| WITEGA Laboratorien | 64678-69-9 | Not specified | Not specified | 10 mg[8] |

| LGC Standards | 64678-69-9 | C₅ ²H₃ H₄ N₃ O₂ | 98 atom % D, min 98% Chemical Purity[9] | 10 mg[4] |

| BOC Sciences | 64678-69-9 | Not specified | ≥99%; ≥99% atom D[] | 10 mg, 25 mg[] |

| Pharmaffiliates | 64678-69-9 | C₅H₄D₃N₃O₂ | Not specified | Not specified[7] |

| Sigma-Aldrich | 64678-69-9 | C₅D₃H₄N₃O₂ | Analytical standard grade | 10 mg |

Experimental Protocol: Quantification of Dimetridazole in Biological Samples using LC-MS/MS

The following is a generalized, yet detailed, protocol for the determination of dimetridazole in biological matrices such as poultry tissue, eggs, or honey, using this compound as an internal standard. This protocol is synthesized from established methodologies.[10][11][12]

Materials and Reagents

-

Dimetridazole analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Ethyl acetate, HPLC grade

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Solid-phase extraction (SPE) cartridges (e.g., silica or polymer-based)

-

Centrifuge tubes (15 mL and 50 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dimetridazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.[12]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Dimetridazole stock solution with a suitable solvent (e.g., methanol or mobile phase).

-

Internal Standard Spiking Solution: Dilute the this compound stock solution to a final concentration of approximately 10-100 ng/mL. The optimal concentration should be determined during method validation.

Sample Preparation

-

Homogenization: Homogenize 2-5 g of the tissue or egg sample. For honey samples, dissolution in water may be required.[13]

-

Spiking: Add a known volume of the this compound internal standard spiking solution to the homogenized sample.[12]

-

Extraction: Add 10 mL of an appropriate extraction solvent (e.g., ethyl acetate or acetonitrile with 1% formic acid).[11][12]

-

Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes and then centrifuge at 4000-5000 rpm for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solid-Phase Extraction (SPE) Cleanup (if necessary): For complex matrices, a cleanup step may be required. Condition an SPE cartridge according to the manufacturer's instructions. Load the supernatant and wash with a non-eluting solvent. Elute the analytes with a suitable solvent.[11]

-

Evaporation and Reconstitution: Evaporate the solvent from the collected fraction under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.[14]

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Dimetridazole: Monitor at least two transitions (e.g., quantifier and qualifier ions).

-

This compound: Monitor the corresponding transition, accounting for the +3 Da mass shift.

-

-

Optimize instrument parameters such as collision energy and cone voltage for maximum sensitivity.

-

Data Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the Dimetridazole to the this compound against the concentration of the working standards.

-

Quantification: Determine the concentration of Dimetridazole in the samples by interpolating their peak area ratios from the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Dimetridazole in biological samples using this compound as an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of dimetridazole residues in various matrices. This guide provides researchers with the necessary information for its procurement and a detailed framework for its application in LC-MS/MS-based analytical methods. The provided workflow and experimental protocol can be adapted and validated for specific research needs, ensuring high-quality data in regulatory monitoring and food safety applications.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | CAS 64678-69-9 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Dimetridazol-d3 analytical standard 64678-69-9 [sigmaaldrich.com]

- 4. Dimetridazole D3 | CAS 64678-69-9 | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound - WITEGA Laboratorien Berlin-Adlershof GmbH [witega.de]

- 9. This compound (1-methyl-d3) | LGC Standards [lgcstandards.com]

- 10. nucleus.iaea.org [nucleus.iaea.org]

- 11. Determination of dimetridazole, metronidazole and ronidazole in salmon and honey by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. mhlw.go.jp [mhlw.go.jp]

- 14. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety, Handling, and Application of Dimetridazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dimetridazole-d3, a deuterated analog of the nitroimidazole antibiotic Dimetridazole. This document outlines the essential safety data, handling procedures, and experimental applications of this compound, with a focus on its use in research and development settings.

Safety Data Sheet (SDS) Overview

The following tables summarize the key safety and property information for this compound. It is imperative to consult the full Safety Data Sheet from the supplier before handling this compound.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 64678-69-9 | [1][2] |

| Molecular Formula | C₅H₄D₃N₃O₂ | [1][3] |

| Molecular Weight | 144.15 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Solubility | DMSO: 50 mg/mL (346.86 mM) | [1] |

| Melting Point | Not determined | N/A |

| Boiling Point | Not determined | N/A |

| Flash Point | Not applicable | [2] |

Hazard Identification and Handling

| Hazard Category | GHS Classification and Statements | Recommended Precautions |

| Acute Toxicity | Not classified. However, the parent compound, Dimetridazole, is harmful if swallowed. | Avoid ingestion. Wash hands thoroughly after handling. |

| Skin Corrosion/Irritation | Skin Irritation (Category 2), H315: Causes skin irritation. | Wear protective gloves and clothing. |

| Serious Eye Damage/Irritation | Eye Irritation (Category 2A), H319: Causes serious eye irritation. | Wear eye and face protection. |

| Respiratory Sensitization | Specific Target Organ Toxicity - Single Exposure (Category 3), H335: May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area. |

Storage and Stability

| Condition | Recommendation |

| Short-term Storage (1 month) | -20°C |

| Long-term Storage (6 months) | -80°C |

| Stability | Stable under recommended storage conditions. |

| Incompatibilities | Strong oxidizing agents. |

Toxicological Information (for Dimetridazole)

Specific toxicity data for this compound is limited. The following data pertains to the parent compound, Dimetridazole. It is recommended to handle the deuterated form with the same precautions.

| Endpoint | Result | Species |

| Carcinogenicity | Lung adenoma or carcinoma at 20 mg/kg bw/day; benign mammary tumors in rats at 10 and 20 mg/kg bw/day.[4] | Mouse, Rat |

| Reproductive Toxicity | No adverse effects on reproduction except for a decreased number of pups at 800 mg/kg bw/day.[5] | Rat |

| Developmental Toxicity | Decreased fetal weight at 100 mg/kg bw/day.[5] | Rat |

| Genotoxicity | Considered a possible genotoxic chemical, although in vivo studies have been negative.[5] | In vitro/In vivo |

Experimental Protocols

This compound is primarily utilized as an internal standard for the quantification of Dimetridazole in various matrices by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Quantification of Dimetridazole in Bovine Muscle by LC-MS/MS

This protocol is adapted from established analytical methods for nitroimidazole residues.[6][7][8]

Objective: To accurately quantify the concentration of Dimetridazole in bovine muscle tissue using this compound as an internal standard.

Materials:

-

Bovine muscle tissue

-

Dimetridazole analytical standard

-

This compound (internal standard)

-

Ethyl acetate

-

Petroleum ether

-

Formic acid

-

Acetonitrile

-

Water (LC-MS grade)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

LC-MS/MS system with an ESI source

Procedure:

-

Sample Preparation:

-

Homogenize 2 grams of bovine muscle tissue.

-

Spike the homogenate with a known concentration of this compound solution.

-

Add 10 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant (ethyl acetate layer).

-

Repeat the extraction step with another 10 mL of ethyl acetate.

-

Combine the supernatants.

-

-

Extract Cleanup:

-

Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of petroleum ether and 1 mL of 0.1% formic acid in water.

-

Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.

-

Collect the aqueous (lower) layer containing the analytes.

-

-

LC-MS/MS Analysis:

-

Inject an aliquot of the cleaned extract into the LC-MS/MS system.

-

LC Conditions (example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Dimetridazole from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions (example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Monitor the precursor-to-product ion transitions for both Dimetridazole and this compound.

-

-

-

Quantification:

-

Prepare a calibration curve using standards of Dimetridazole with a constant concentration of this compound.

-

Calculate the concentration of Dimetridazole in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Signaling Pathways and Mechanisms

General Mechanism of Action of Nitroimidazole Antibiotics

Dimetridazole belongs to the nitroimidazole class of antibiotics. Their mechanism of action involves the intracellular reduction of the nitro group to form reactive cytotoxic intermediates that disrupt bacterial DNA and other macromolecules, leading to cell death. This activation is specific to anaerobic or microaerophilic environments.

Caption: General mechanism of action of Dimetridazole in anaerobic bacteria.

Inhibition of Quorum Sensing in Pseudomonas aeruginosa

Recent research has shown that Dimetridazole can inhibit the quorum-sensing (QS) system of Pseudomonas aeruginosa, a key regulator of its virulence.[9][10] This suggests a potential application of Dimetridazole in anti-virulence strategies.

Caption: Experimental workflow for evaluating the inhibition of P. aeruginosa quorum sensing by Dimetridazole.

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a comprehensive Safety Data Sheet and should not be used for clinical or diagnostic purposes. Always adhere to institutional and regulatory safety guidelines when handling chemical compounds.

References

- 1. glpbio.com [glpbio.com]

- 2. Dimetridazol-d3 analytical standard 64678-69-9 [sigmaaldrich.com]

- 3. This compound - WITEGA Laboratorien Berlin-Adlershof GmbH [witega.de]

- 4. apvma.gov.au [apvma.gov.au]

- 5. apvma.gov.au [apvma.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Repurposing Dimetridazole and Ribavirin to disarm Pseudomonas aeruginosa virulence by targeting the quorum sensing system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Repurposing Dimetridazole and Ribavirin to disarm Pseudomonas aeruginosa virulence by targeting the quorum sensing system [frontiersin.org]

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of Dimetridazole-d3

For Researchers, Scientists, and Drug Development Professionals

This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dimetridazole-d3 (DMZ-d3). DMZ-d3, a deuterated analog of the nitroimidazole antibiotic Dimetridazole, is commonly used as an internal standard in residue analysis of the parent compound in various matrices.[1] This protocol is applicable for the determination of DMZ-d3 in complex biological samples and serves as a foundational method for pharmacokinetic, metabolic, and residue monitoring studies.

Quantitative Data Summary

The following table summarizes the performance characteristics of LC-MS/MS methods for the analysis of nitroimidazoles, including Dimetridazole, where this compound is often employed as an internal standard. These values demonstrate the expected performance of the described methodology.

| Parameter | Matrix | Value | Reference |

| Recovery | Salmon & Honey | 91.2 - 107.0% | [2][3] |

| Egg | 85.6 - 118.3% | [4] | |

| Bovine Muscle | 96 - 103% | [5] | |

| Limit of Detection (LOD) | Salmon & Honey | 0.05 - 0.2 µg/kg | [2][3] |

| Repeatability (RSD) | Egg | < 6% | [4] |

| Salmon & Honey | 1.7 - 17.1% | [2][3] | |

| Calibration Curve (r²) | Egg | 0.993 - 0.995 | [4] |

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Sample Preparation

The following protocol is a general guideline and may require optimization for specific matrices.

a. Extraction from Egg Matrix (QuEChERS Method) [4]

-

Weigh 5 g of homogenized egg sample into a 50 mL centrifuge tube.

-

Spike with the appropriate concentration of this compound standard solution.

-

Add 10 mL of acetonitrile containing 5% formic acid and shake for 1 minute.

-

Add a QuEChERS extraction pouch and shake vigorously for 2 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes at 10°C.

-

Transfer 2.4 mL of the supernatant (acetonitrile layer) to a new tube.

-

Add 0.6 mL of water and vortex to mix.

b. Extraction from Salmon or Honey (Liquid-Liquid Extraction with SPE Cleanup) [2][3]

-

Homogenize 10 g of the sample.

-

Extract the sample with ethyl acetate.

-

Perform a cleanup step using a silica solid-phase extraction (SPE) cartridge.

-

Elute the analyte from the SPE cartridge.

c. Final Sample Preparation

-

Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 0.1% formic acid in water/methanol).[6]

-

Vortex to dissolve the residue.

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions

-

Column: C18 reversed-phase column (e.g., 3 µm particle size, 150 mm x 3 mm).[6]

-

Mobile Phase A: 0.1% Formic acid in water.[6]

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.[6]

-

Injection Volume: 5 - 20 µL.

b. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.[2][7]

-

Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[2]

-

Ion Source Temperature: Dependent on the instrument, typically 120 - 150°C.

-

Desolvation Temperature: Dependent on the instrument, typically 350 - 500°C.

-

Collision Gas: Argon.

SRM Transitions for this compound:

While specific transitions should be optimized in the laboratory, a common precursor ion for Dimetridazole is m/z 142 [M+H]+.[7] For this compound, the precursor ion will be shifted by the mass of the deuterium atoms. Assuming three deuterium atoms, the precursor ion would be m/z 145. Product ions would be determined by fragmentation of the parent molecule.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the quantification process using an internal standard like this compound.

Caption: Quantification using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Determination of dimetridazole, metronidazole and ronidazole in salmon and honey by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Dimetridazole, Metronidazole and Ronidazole in Salmon and Honey by Liquid Chromatography Coupled with Tandem Mass Spectrometry [jstage.jst.go.jp]

- 4. agilent.com [agilent.com]

- 5. Determination and confirmation of metronidazole, dimetridazole, ronidazole and their metabolites in bovine muscle by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mhlw.go.jp [mhlw.go.jp]

- 7. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Dimetridazole in Research Samples using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of Dimetridazole (DMZ) in scientific research samples. To ensure high accuracy and precision, this protocol employs Dimetridazole-d3 (DMZ-d3) as an internal standard, mitigating potential matrix effects and variability during sample preparation and analysis. The method involves a liquid-liquid extraction followed by solid-phase extraction for sample cleanup, with an optional derivatization step to improve chromatographic performance. The subsequent analysis is performed on a GC-MS system operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of Dimetridazole.

Introduction

Dimetridazole is a nitroimidazole compound that has been investigated for various biological activities. Accurate quantification of this compound in complex biological matrices is crucial for preclinical and research studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers excellent selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it corrects for analyte loss during sample processing and variations in instrument response.[1][2] This application note provides a comprehensive protocol for the extraction, derivatization (optional), and GC-MS analysis of Dimetridazole.

Experimental Protocol

Materials and Reagents

-

Dimetridazole (analytical standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Toluene (HPLC grade)

-

n-Hexane (HPLC grade)

-

Ammonium hydroxide

-

Dichloromethane

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatization agent)

-

Solid-Phase Extraction (SPE) cartridges (e.g., aminopropyl-bonded silica, 500 mg, 3 mL)

-

Phosphate buffer (pH 6.0)

-

Anhydrous sodium sulfate

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

GC-MS system with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Sample Preparation

A multi-step process involving extraction and purification is employed to isolate Dimetridazole from the sample matrix.

-

Homogenization and Spiking:

-

Accurately weigh 1 g of the homogenized research sample into a polypropylene centrifuge tube.

-

Spike the sample with an appropriate amount of this compound internal standard solution.

-

Vortex for 30 seconds and let it equilibrate for 15 minutes.

-

-

Liquid-Liquid Extraction:

-

Add 5 mL of ethyl acetate to the sample tube.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction step with another 5 mL of ethyl acetate.

-

Combine the organic extracts.

-

-

Solid-Phase Extraction (SPE) Cleanup: [1]

-

Condition an aminopropyl SPE cartridge by passing 5 mL of n-hexane followed by 5 mL of a toluene:n-hexane (1:1, v/v) mixture. Do not allow the cartridge to dry.

-

Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 2 mL of toluene:n-hexane (1:1, v/v) and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of toluene:n-hexane (1:1, v/v) and discard the eluate.

-

Elute the analyte with 5 mL of dichloromethane:methanol (95:5, v/v).

-

Collect the eluate and evaporate to dryness under nitrogen.

-

Derivatization (Optional)

For certain matrices or to improve peak shape and sensitivity, a derivatization step can be performed. This step converts polar functional groups into less polar and more volatile derivatives.[3]

-

To the dry residue from the SPE cleanup, add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before GC-MS injection.

GC-MS Analysis

The following are typical GC-MS parameters. These may need to be optimized for individual instruments.

-

Gas Chromatograph (GC) Conditions:

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Data Presentation

Quantitative data for Dimetridazole and its internal standard are presented in the tables below.

Table 1: GC-MS Retention Times and Selected Ions for Monitoring

| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Dimetridazole (DMZ) | ~ 10.5 | 141 | 112 | 98 |

| This compound (DMZ-d3) | ~ 10.4 | 145 | 99 | - |

Retention times are approximate and may vary depending on the GC system and column conditions.

Table 2: Method Validation Parameters (Representative Data)

| Parameter | Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantitation (LOQ) | 1.5 ng/mL |

| Accuracy (% Recovery) | 92 - 108% |

| Precision (% RSD) | < 10% |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.

Caption: Experimental workflow for the GC-MS analysis of Dimetridazole.

Caption: Logical relationship of analytical components for quantification.

References

Application Notes: Quantification of Dimetridazole in Eggs using Dimetridazole-d3 Internal Standard

Introduction

Dimetridazole (DMZ) is a nitroimidazole antibiotic that has been utilized in veterinary medicine, particularly in poultry, for the treatment and prevention of protozoal infections.[1][2] However, due to concerns over its potential carcinogenicity, its use in food-producing animals is prohibited in many jurisdictions, leading to strict regulations regarding its residue levels in food products such as eggs.[3] This application note details a robust and sensitive method for the quantification of Dimetridazole in whole eggs using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Dimetridazole-d3 (DMZ-d3) as an internal standard for accurate quantification.[4] The use of an isotopically labeled internal standard is crucial for correcting matrix effects and variations during sample preparation and analysis.

Principle

This method involves the extraction of Dimetridazole and the this compound internal standard from homogenized egg samples. The extract is then subjected to a cleanup procedure to remove interfering matrix components. The final extract is analyzed by LC-MS/MS, operating in multiple reaction monitoring (MRM) mode, to ensure high selectivity and sensitivity. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Materials and Reagents

-

Dimetridazole (DMZ) standard

-

This compound (DMZ-d3) internal standard

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Solid-Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange) or QuEChERS extraction salts[6][7]

-

0.22 µm syringe filters

Equipment

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Homogenizer

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

SPE manifold (if applicable)

Experimental Workflow

Caption: Experimental workflow for the quantification of Dimetridazole in eggs.

Detailed Protocols

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dimetridazole and this compound in methanol to prepare individual stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the initial mobile phase.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 10 ng/mL) in the extraction solvent.

Sample Preparation

-

Homogenization: Homogenize whole eggs using a blender to obtain a uniform matrix.

-

Extraction:

-

Weigh 5 g of the homogenized egg sample into a 50 mL centrifuge tube.[7]

-

Spike the sample with the this compound internal standard solution and vortex for 30 seconds. Allow it to stand for 15 minutes.[7]

-

Add 10 mL of acetonitrile (containing 5% formic acid) and shake vigorously for 1 minute.[7]

-

Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl), shake for 2 minutes, and then centrifuge at 4,000 rpm for 10 minutes.[7]

-

-

Cleanup (Pass-through SPE):

-

Transfer an aliquot of the supernatant to a clean tube.

-

Load the extract onto a lipid removal cartridge (e.g., Captiva EMR—Lipid) and collect the eluate.[7]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1][5]

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix interferences.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Optimize other parameters such as collision energy and declustering potential for maximum signal intensity.

-

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of Dimetridazole in eggs.

Table 1: Method Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [1] |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg | [1][6][9] |

| Limit of Quantification (LOQ) | 0.5 - 1.0 µg/kg | [1] |

Table 2: Recovery and Precision Data

| Spiking Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| 1 | 85.6 - 118.3 | < 6 | [7] |

| 5 | 77 - 92 | < 15 | [6][7] |

| 10 | 88 - 111 | < 15 | [4][7] |

Signaling Pathway/Logical Relationship Diagram

The logical relationship for quantification using an internal standard is depicted below.

Caption: Quantification logic using the internal standard method.

Conclusion